molecular formula C13H26ClNO B13758720 1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1) CAS No. 53310-26-2

1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1)

Katalognummer: B13758720
CAS-Nummer: 53310-26-2
Molekulargewicht: 247.80 g/mol
InChI-Schlüssel: IHKWZERAFOLAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and an octynol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) typically involves multiple steps, starting with the preparation of the octynol backbone. This can be achieved through the alkylation of an appropriate alkyne precursor with a diethylamino group. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their permeability and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Diethylamino)-3-methylbut-2-yn-1-ol: A similar compound with a shorter carbon chain.

    1-(Diethylamino)-3-methylhex-4-yn-3-ol: Another compound with a different carbon chain length.

Uniqueness

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is unique due to its specific structure, which provides distinct chemical properties and reactivity. The presence of the diethylamino group and the octynol backbone allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

53310-26-2

Molekularformel

C13H26ClNO

Molekulargewicht

247.80 g/mol

IUPAC-Name

1-(diethylamino)-3-methyloct-4-yn-3-ol;hydrochloride

InChI

InChI=1S/C13H25NO.ClH/c1-5-8-9-10-13(4,15)11-12-14(6-2)7-3;/h15H,5-8,11-12H2,1-4H3;1H

InChI-Schlüssel

IHKWZERAFOLAFA-UHFFFAOYSA-N

Kanonische SMILES

CCCC#CC(C)(CCN(CC)CC)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.